molecular formula C8H13NO2 B3054900 Ethyl 4-cyanopentanoate CAS No. 62344-97-2

Ethyl 4-cyanopentanoate

Cat. No.: B3054900
CAS No.: 62344-97-2
M. Wt: 155.19 g/mol
InChI Key: KKRRMPYSOHFIFP-UHFFFAOYSA-N
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Description

Ethyl 4-cyanopentanoate: is an organic compound with the molecular formula C₈H₁₃NO₂. It is an ester derived from 4-cyanopentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyanopentanoate can be synthesized through the esterification of 4-cyanopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyanopentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-cyanopentanoic acid and ethanol.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of ethyl 4-aminopentanoate.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 4-cyanopentanoic acid and ethanol.

    Reduction: Ethyl 4-aminopentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyanopentanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those involving nitrile or ester functionalities.

    Materials Science: It is utilized in the production of polymers and other materials with specific properties.

    Biological Studies: Researchers use it to study the effects of nitrile-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 4-cyanopentanoate involves its interaction with various molecular targets. The nitrile group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and biochemical pathways.

Comparison with Similar Compounds

    Ethyl 4-cyanobutanoate: Similar structure but with one less carbon atom in the chain.

    Ethyl 4-cyanovalerate: Similar structure but with one more carbon atom in the chain.

    Methyl 4-cyanopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific chain length and the presence of both nitrile and ester functionalities. This combination of features makes it particularly useful in organic synthesis and as an intermediate in the production of various chemicals.

Properties

IUPAC Name

ethyl 4-cyanopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRRMPYSOHFIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560042
Record name Ethyl 4-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62344-97-2
Record name Ethyl 4-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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